alpha-Linolenoyl-CoA

Description

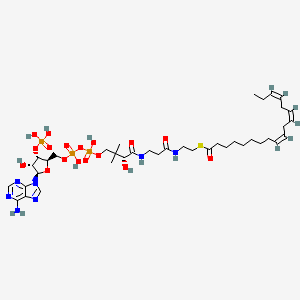

Structure

2D Structure

Properties

Molecular Formula |

C39H64N7O17P3S |

|---|---|

Molecular Weight |

1028 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienethioate |

InChI |

InChI=1S/C39H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h5-6,8-9,11-12,26-28,32-34,38,49-50H,4,7,10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b6-5-,9-8-,12-11-/t28-,32-,33-,34+,38-/m1/s1 |

InChI Key |

OMKFKBGZHNJNEX-PQBHNYBOSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Biosynthesis and Formation of Alpha Linolenoyl Coa

Activation of Alpha-Linolenic Acid to Alpha-Linolenoyl-CoA

The conversion of free alpha-linolenic acid into this compound is a prerequisite for its entry into various metabolic pathways, including beta-oxidation for energy production and the synthesis of longer-chain omega-3 fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). wikipedia.org This activation process occurs through the formation of a high-energy thioester bond between the carboxyl group of alpha-linolenic acid and the sulfhydryl group of coenzyme A (CoA). wikipedia.org

Role of Long-Chain Fatty Acyl-CoA Ligases (Acyl-CoA Synthetases)

The enzymatic catalysts for this activation are long-chain fatty acyl-CoA ligases (LACS), also known as acyl-CoA synthetases (ACSs). wikipedia.orgaocs.org These enzymes are a family of isozymes that exhibit distinct substrate specificities, tissue distributions, and subcellular localizations, which suggests they channel fatty acids toward specific metabolic fates. wjgnet.comresearchgate.net In humans and rodents, five major ACSL isoforms have been identified: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6. mdpi.comjst.go.jp

While many LACS isoforms can activate a variety of long-chain fatty acids, some exhibit a preference for certain types. For instance, research has shown that ACSL4 has a preference for polyunsaturated fatty acids like arachidonic acid. jst.go.jp Of particular relevance to this article, studies in flax (Linum usitatissimum), a plant rich in alpha-linolenic acid, have identified a specific LACS isoform, LuLACS8A, which displays a significantly enhanced specificity for alpha-linolenic acid over other fatty acids like oleic acid and linoleic acid. frontiersin.orgportlandpress.comportlandpress.com This finding underscores the specialized roles that LACS isoforms can play in the metabolism of specific fatty acids.

The subcellular localization of these enzymes is critical to their function. LACS activity is found in the endoplasmic reticulum, the outer mitochondrial membrane, and peroxisomal membranes. utah.edumdpi.com This distribution allows for the direct channeling of the newly synthesized this compound to the sites of beta-oxidation (mitochondria and peroxisomes) or complex lipid synthesis (endoplasmic reticulum). nih.gov

| Enzyme Family | Specific Isoform Example | Organism | Substrate Preference | Key Finding |

| Long-Chain Acyl-CoA Ligase (LACS) / Acyl-CoA Synthetase (ACS) | LuLACS8A | Linum usitatissimum (flax) | Alpha-Linolenic Acid | Exhibits significantly enhanced specificity for ALA, suggesting a key role in its metabolism in ALA-rich sources. frontiersin.orgresearchgate.net |

| Long-Chain Acyl-CoA Ligase (LACS) / Acyl-CoA Synthetase (ACS) | ACSL4 | Human/Rodent | Arachidonic Acid, other polyunsaturated fatty acids | Demonstrates the diverse substrate preferences within the ACSL family. jst.go.jp |

| Long-Chain Acyl-CoA Ligase (LACS) / Acyl-CoA Synthetase (ACS) | ACSL6 (Variant 2) | Human | Docosahexaenoic Acid (DHA) | Shows strong preference for docosapolyenoic acids, highlighting isoform-specific roles in the metabolism of different omega-3 fatty acids. jst.go.jp |

ATP-Dependent Activation Mechanisms

The formation of this compound is an energy-requiring process that is dependent on adenosine (B11128) triphosphate (ATP). aocs.orgfrontiersin.org The reaction proceeds via a two-step mechanism that is characteristic of the adenylate-forming enzyme superfamily. nih.gov This mechanism is often described kinetically as a "bi uni uni bi ping-pong" mechanism. nih.govnih.gov

The two steps are as follows:

Adenylation: The carboxylate group of alpha-linolenic acid attacks the α-phosphate of an ATP molecule, leading to the formation of an enzyme-bound alpha-linolenoyl-adenylate intermediate and the release of inorganic pyrophosphate (PPi). aocs.orgnih.gov

Thioesterification: The sulfhydryl group of Coenzyme A then attacks the acyl-adenylate intermediate, resulting in the formation of this compound and the release of adenosine monophosphate (AMP). aocs.orgnih.gov

This reaction is rendered effectively irreversible in the cellular environment by the rapid hydrolysis of the released pyrophosphate (PPi) into two molecules of inorganic phosphate (B84403) (Pi) by the enzyme inorganic pyrophosphatase. adpcollege.ac.inmit.edu The cleavage of ATP to AMP and PPi is energetically equivalent to the hydrolysis of two ATP molecules to ADP, signifying a substantial energy investment to activate the fatty acid. adpcollege.ac.inmit.edu

Precursors and Substrates for this compound Synthesis

The direct precursors, or substrates, for the enzymatic synthesis of this compound are well-defined. The reaction catalyzed by long-chain fatty acyl-CoA ligases requires three essential molecules.

| Substrate | Chemical Formula/Type | Role in the Reaction |

| Alpha-Linolenic Acid (ALA) | C18H30O2 | The primary fatty acid substrate that is activated. reactome.org |

| Adenosine Triphosphate (ATP) | C10H16N5O13P3 | Provides the energy for the reaction and is converted to AMP and PPi. reactome.org |

| Coenzyme A (CoA) | C21H36N7O16P3S | Provides the thiol group for the formation of the high-energy thioester bond. reactome.org |

The primary and defining substrate is alpha-linolenic acid , the free fatty acid that is to be activated. reactome.org The other two necessary substrates are ATP , which provides the thermodynamic driving force for the reaction, and Coenzyme A (CoA-SH) , which is the carrier molecule to which the fatty acid is attached. reactome.org The products of this reaction are This compound , AMP , and pyrophosphate (PPi) . reactome.org

Metabolic Pathways Involving Alpha Linolenoyl Coa

Polyunsaturated Fatty Acid (PUFA) Biosynthesis Cascade

The biosynthesis of long-chain PUFAs from alpha-linolenoyl-CoA is a sequential cascade of enzymatic reactions. mdpi.com This pathway is responsible for producing vital fatty acids that are incorporated into cell membranes and serve as precursors for various signaling molecules. dpointernational.comontosight.ai

Desaturation of this compound

The initial and pivotal step in the metabolic cascade is the desaturation of this compound. dpointernational.commdpi.com This reaction introduces an additional double bond into the fatty acyl chain, transforming it into a more unsaturated fatty acid.

This compound (18:3n-3) is converted to stearidonoyl-CoA (SDA-CoA; 18:4n-3) through the action of the delta-6-desaturase enzyme, which inserts a double bond at the sixth carbon position from the carboxyl end of the fatty acid. ontosight.aireactome.orgcaymanchem.com This enzymatic step is the gateway for the synthesis of all subsequent long-chain omega-3 PUFAs. google.com

Table 1: Overview of Delta-6 Desaturation

| Substrate | Enzyme | Product | Location |

|---|---|---|---|

| This compound | Delta-6 Desaturase (FADS2) | Stearidonic Acid-CoA (SDA-CoA) | Endoplasmic Reticulum |

The enzyme responsible for delta-6 desaturation is Fatty Acid Desaturase 2 (FADS2). mdpi.comwikipedia.org In humans, the FADS2 gene encodes this crucial enzyme. ontosight.aiwikipedia.org FADS2 is a component of a lipid metabolic pathway that converts essential fatty acids like alpha-linolenic acid into long-chain PUFAs. nih.gov The enzyme acts as a fatty acyl-coenzyme A (CoA) desaturase, introducing a cis-double bond at the delta-6 position of the fatty acyl chain. genecards.org FADS2 is located in the endoplasmic reticulum and is a key player in regulating the production of highly unsaturated fatty acids. mdpi.commybiosource.com

Cytochrome b5 System Involvement

Subsequent Desaturation Steps in Long-Chain PUFA Synthesis

Following the initial delta-6 desaturation, the newly formed stearidonoyl-CoA undergoes a series of elongation and further desaturation reactions. reactome.org

Elongation: Stearidonoyl-CoA (18:4n-3) is elongated by a fatty acid elongase to eicosatetraenoyl-CoA (20:4n-3). reactome.org

Delta-5 Desaturation: Eicosatetraenoyl-CoA is then desaturated by delta-5 desaturase (encoded by the FADS1 gene) to produce eicosapentaenoyl-CoA (EPA-CoA; 20:5n-3). mdpi.commdpi.comgoogle.com

Further Elongation and Desaturation: The pathway continues with further elongation steps to form docosapentaenoyl-CoA (DPA-CoA; 22:5n-3) and tetracosapentaenoyl-CoA (24:5n-3). reactome.orgplos.org FADS2 is again utilized in a subsequent desaturation step to convert tetracosapentaenoyl-CoA to tetracosahexaenoyl-CoA (24:6n-3). wikipedia.orgplos.org

Final Step to DHA: The final conversion to docosahexaenoyl-CoA (DHA-CoA) occurs in the peroxisomes via a step of beta-oxidation. reactome.orgnih.gov

This multi-step process highlights the central role of desaturase enzymes, particularly FADS2, in the biosynthesis of long-chain PUFAs from this compound. mdpi.comwikipedia.org

Table 2: Simplified PUFA Synthesis Pathway from this compound

| Precursor | Enzyme/Process | Product |

|---|---|---|

| This compound (18:3n-3) | FADS2 (Delta-6 Desaturase) | Stearidonoyl-CoA (18:4n-3) |

| Stearidonoyl-CoA (18:4n-3) | Elongase | Eicosatetraenoyl-CoA (20:4n-3) |

| Eicosatetraenoyl-CoA (20:4n-3) | FADS1 (Delta-5 Desaturase) | Eicosapentaenoyl-CoA (20:5n-3) |

| Eicosapentaenoyl-CoA (20:5n-3) | Elongase | Docosapentaenoyl-CoA (22:5n-3) |

| Docosapentaenoyl-CoA (22:5n-3) | Elongase | Tetracosapentaenoyl-CoA (24:5n-3) |

| Tetracosapentaenoyl-CoA (24:5n-3) | FADS2 (Delta-6 Desaturase) | Tetracosahexaenoyl-CoA (24:6n-3) |

| Tetracosahexaenoyl-CoA (24:6n-3) | Peroxisomal Beta-Oxidation | Docosahexaenoyl-CoA (22:6n-3) |

Elongation of this compound Derived Metabolites

The conversion of this compound to longer and more unsaturated omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), involves a series of alternating desaturation and elongation reactions that primarily occur in the endoplasmic reticulum. reactome.org

The journey from this compound (18:3n-3) to eicosatetraenoyl-CoA (20:4n-3) involves two key enzymatic steps. First, this compound is desaturated by the enzyme delta-6 desaturase to form stearidonoyl-CoA (18:4n-3). reactome.org Subsequently, stearidonoyl-CoA is elongated by two carbons to yield (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA. reactome.orgreactome.org This elongation step is a crucial part of the metabolic cascade that produces longer-chain omega-3 fatty acids. reactome.org

Following the formation of eicosatetraenoyl-CoA, the pathway continues with another desaturation step to produce eicosapentaenoyl-CoA (EPA-CoA; 20:5n-3). reactome.org This molecule is then the direct substrate for an elongation reaction, which adds a two-carbon unit to its structure. This reaction results in the formation of (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA (DPA-CoA; 22:5n-3). reactome.orgreactome.org

The synthesis of docosahexaenoyl-CoA (DHA-CoA) from docosapentaenoyl-CoA involves further elongation and desaturation steps, followed by a final modification in the peroxisomes. reactome.org Docosapentaenoyl-CoA is first elongated to tetracosapentaenoyl-CoA (24:5n-3). reactome.org This very-long-chain fatty acyl-CoA is then desaturated to form tetracosahexaenoyl-CoA (24:6n-3). reactome.org This precursor is then translocated from the endoplasmic reticulum to the peroxisomes, where it undergoes a cycle of partial beta-oxidation to shorten the chain by two carbons, yielding the final product, docosahexaenoyl-CoA (DHA-CoA; 22:6n-3). reactome.org While the synthesis of DHA from ALA is possible, the conversion rate can be low, and it is influenced by dietary levels of other polyunsaturated fatty acids. nih.govnih.gov

Table 1: Key Enzymes and Reactions in the Elongation of this compound Metabolites

| Starting Substrate | Enzyme/Process | Product | Pathway Stage |

| This compound | Delta-6 Desaturase | Stearidonoyl-CoA | Initial Desaturation |

| Stearidonoyl-CoA | Elongase | Eicosatetraenoyl-CoA | Elongation to C20 |

| Eicosatetraenoyl-CoA | Delta-5 Desaturase | Eicosapentaenoyl-CoA (EPA-CoA) | Desaturation to EPA-CoA |

| Eicosapentaenoyl-CoA | Elongase | Docosapentaenoyl-CoA (DPA-CoA) | Elongation to C22 |

| Docosapentaenoyl-CoA | Elongase | Tetracosapentaenoyl-CoA | Formation of DHA Precursor 1 |

| Tetracosapentaenoyl-CoA | Delta-6 Desaturase | Tetracosahexaenoyl-CoA | Formation of DHA Precursor 2 |

| Tetracosahexaenoyl-CoA | Peroxisomal Beta-Oxidation | Docosahexaenoyl-CoA (DHA-CoA) | Final DHA-CoA Formation |

Elongation to Docosapentaenoyl-CoA

Role as an Acyl Donor in Lipid Synthesis Pathways

This compound serves as an "acyl donor," meaning it provides the alpha-linolenoyl group for the synthesis of more complex lipids, such as triacylglycerols (TAGs) and phospholipids (B1166683). portlandpress.comnih.gov This function is critical for incorporating the essential alpha-linolenic acid into cellular storage and membrane lipids. ontosight.ai

Triacylglycerols are the main form of energy storage in eukaryotes. Their synthesis involves the sequential addition of fatty acyl groups from acyl-CoA donors to a glycerol (B35011) backbone. aocs.org this compound can be a substrate in this process, leading to the formation of TAGs containing alpha-linolenic acid. portlandpress.comnih.gov Research in flax (Linum usitatissimum), a plant known for its high ALA content, has shown that specific enzymes exhibit a preference for this compound. portlandpress.comnih.gov For instance, the enzyme diacylglycerol acyltransferase 2 (DGAT2) from flax showed a significantly higher preference for this compound compared to other acyl-CoAs like oleoyl-CoA. portlandpress.comnih.gov This enzymatic specificity is a key factor in the enrichment of flax seed oil with alpha-linolenic acid. portlandpress.comnih.gov

The primary route for de novo TAG synthesis is the glycerol phosphate (B84403) pathway, which begins with glycerol-3-phosphate (G3P). mdpi.comnih.gov This pathway consists of four main enzymatic reactions:

Acylation of G3P: The first acylation is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), which transfers a fatty acyl group from an acyl-CoA molecule to the sn-1 position of G3P, forming lysophosphatidic acid (LPA). mdpi.comnih.gov GPAT isoforms have varying substrate specificities, with some, like GPAT3, showing activity with a broad range of acyl-CoAs, including polyunsaturated ones. nih.gov

Acylation of LPA: The second acylation is carried out by 1-acylglycerol-3-phosphate O-acyltransferase (AGPAT or LPAAT), which adds a second fatty acyl group to the sn-2 position of LPA, producing phosphatidic acid (PA). aocs.orgmdpi.com

Dephosphorylation of PA: Phosphatidic acid is then dephosphorylated by phosphatidic acid phosphatase (PAP), yielding diacylglycerol (DAG). mdpi.com

Acylation of DAG: The final step is catalyzed by diacylglycerol acyltransferase (DGAT), which transfers a third acyl group to DAG, forming triacylglycerol (TAG). nih.gov

This compound can be utilized as the acyl donor at the acylation steps catalyzed by GPAT, LPAAT, and DGAT, thereby incorporating alpha-linolenic acid into the resulting TAG molecule. portlandpress.comaocs.org However, some studies have noted that certain enzymes in this pathway may have low activity for this compound, suggesting that the specific enrichment of TAGs with this fatty acid can be highly dependent on the organism and the specific isoforms of the acyltransferases present. nih.gov

Triacylglycerol (TAG) Biosynthesis

Specificity of Diacylglycerol Acyltransferases (DGATs)

Diacylglycerol acyltransferase (DGAT) is a key enzyme that catalyzes the final step in the acyl-CoA-dependent synthesis of triacylglycerol (TAG). portlandpress.comresearchgate.net There are different forms of DGAT, with DGAT1 and DGAT2 being the most studied. These enzymes exhibit distinct substrate specificities that can influence the fatty acid composition of TAG.

Research has shown that certain DGAT isoforms have a preference for this compound, contributing to the enrichment of TAG with alpha-linolenic acid (ALA). For instance, flax DGAT2 (LuDGAT2-3) displays a significantly higher preference for this compound over oleoyl-CoA. portlandpress.comnih.govportlandpress.com In contrast, while flax DGAT1 shows a slight preference for this compound, DGAT2 enzymes generally exhibit stronger substrate specificities. portlandpress.comresearchgate.net Studies in bovine mammary cells also indicated that while various fatty acids enhanced DGAT2 expression, alpha-linolenic acid had the most substantial effect. researchgate.net Similarly, DGAT3 from Paeonia rockii has shown a substrate preference for unsaturated fatty acids, particularly linoleic acid and ALA. mdpi.com In Brassica napus, purified DGAT1 demonstrated the highest activity with this compound compared to other acyl-CoA substrates.

The specificity of DGAT enzymes for this compound is a critical factor in the accumulation of high levels of ALA in the seed oils of certain plants. portlandpress.commdpi.com

Table 1: Specificity of Diacylglycerol Acyltransferases (DGATs) for this compound

| Enzyme | Organism | Substrate Preference | Research Finding |

| DGAT2 (LuDGAT2-3) | Flax (Linum usitatissimum) | High preference for this compound | Showed an approximately 20-fold increased preference for this compound over oleoyl-CoA. portlandpress.comnih.govportlandpress.com |

| DGAT1 | Flax (Linum usitatissimum) | Slight preference for this compound | Exhibited a minor preference for this compound in vitro. portlandpress.com |

| DGAT2 | Bovine Mammary Cells | Upregulated by alpha-linolenic acid | Alpha-linolenic acid had the greatest effect on enhancing DGAT2 expression. researchgate.net |

| DGAT1 | Brassica napus | High activity with this compound | Displayed the highest enzymatic activity with this compound as the acyl donor. |

| DGAT3 | Paeonia rockii | Preference for unsaturated fatty acids | Showed a substrate preference for linoleic acid and alpha-linolenic acid. mdpi.com |

Phospholipid Biosynthesis

This compound is a substrate for the synthesis of various phospholipids, which are essential components of cellular membranes. ontosight.ai The incorporation of alpha-linolenic acid into phospholipids is a key step in its metabolism. ontosight.ai The general pathway of phospholipid biosynthesis involves the acylation of glycerol-3-phosphate by acyl-CoA molecules to form phosphatidic acid, a central precursor. acs.org This phosphatidic acid is then converted to various phospholipids. acs.org In the context of alpha-linolenic acid, it is first activated to this compound, which can then be incorporated into phospholipids like phosphatidylcholine (PC). ontosight.aimdpi.com PC containing alpha-linolenic acid can be a substrate for further desaturation reactions to produce longer-chain omega-3 fatty acids. bioone.org

Role of Lysophospholipid:acyl-CoA Acyltransferases (LPCATs)

Lysophospholipid:acyl-CoA acyltransferases (LPCATs) are crucial enzymes in the remodeling of phospholipids, a process also known as the Lands cycle. plos.orgfrontiersin.org These enzymes catalyze the reacylation of lysophospholipids, such as lysophosphatidylcholine (B164491) (lysoPC), with acyl-CoAs to form phospholipids. plos.orgfrontiersin.org This process is vital for incorporating newly synthesized or modified fatty acids into cellular membranes. frontiersin.org

Table 2: Role of Lysophospholipid:acyl-CoA Acyltransferases (LPCATs) with this compound

| Enzyme | Organism | Substrate Preference | Research Finding |

| NbLPCAT1 | Nicotiana benthamiana | High preference for this compound | Showed high lysoPC acyltransferase activity with a clear preference for this compound. plos.org |

| HaLPCATs | Sunflower (Helianthus annuus L.) | Preference for unsaturated acyl-CoAs, especially linolenoyl-CoA | Exhibited a substrate preference for unsaturated acyl-CoAs, particularly linolenoyl-CoA, in the forward reaction. frontiersin.org |

| Human LPCAT3 | Human | Utilizes this compound | This compound was a substrate, and at higher concentrations, it did not show the substrate inhibition observed with other acyl-CoAs. nih.gov |

Beta-Oxidation Pathways

Beta-oxidation is the metabolic process involving the breakdown of fatty acids to produce energy. ontosight.ai Alpha-linolenic acid, being a polyunsaturated fatty acid, undergoes beta-oxidation in both mitochondria and peroxisomes. mdpi.comcapes.gov.br The initial step for its degradation is the activation to this compound. ontosight.ai Studies have indicated that alpha-linolenic acid has a higher preference for mitochondrial beta-oxidation compared to other 18-carbon fatty acids like linoleic acid and oleic acid. mdpi.comnih.gov

Mitochondrial Beta-Oxidation of Alpha-Linolenic Acid and its CoA Ester

A key observation is that this compound synthesized outside the mitochondria is not readily used by the organelle. nih.gov Instead, alpha-linolenic acid that enters the mitochondria is rapidly activated to this compound by an acyl-CoA synthetase located within the mitochondrial outer membrane, and then it is quickly channeled towards the beta-oxidation pathway. nih.govnih.gov

Carnitine Palmitoyltransferase-I (CPT-I) Involvement

Carnitine Palmitoyltransferase-I (CPT-I) is a crucial enzyme located on the outer mitochondrial membrane that regulates the entry of long-chain fatty acyl-CoAs into the mitochondria for beta-oxidation. nih.govnih.gov It facilitates the conversion of acyl-CoAs to acylcarnitines, which can then be transported across the inner mitochondrial membrane. nih.gov

The rate of acylcarnitine formation from this compound is notably low compared to oleoyl-CoA and linoleoyl-CoA. nih.govnih.gov However, when alpha-linolenic acid is supplied as the free fatty acid, its conversion to acylcarnitine is higher than that of linoleate (B1235992) and oleate. nih.gov This suggests that the activation of alpha-linolenic acid to its CoA ester and its subsequent transfer to carnitine are tightly coupled processes at the mitochondrial outer membrane. nih.govnih.gov The transfer of the alpha-linolenoyl group to carnitine, catalyzed by CPT-I, is sensitive to inhibition by malonyl-CoA, similar to other fatty acids. nih.gov The substrate specificity of CPT-I is considered a key factor contributing to the differential rates of mitochondrial oxidation observed among various acyl-CoA substrates. capes.gov.br

Comparison with other Acyl-CoAs in Oxidation Rates

The rate of fatty acid oxidation is influenced by several factors, including the degree of unsaturation of the fatty acyl chain and the subcellular location of the process (mitochondria vs. peroxisomes). When comparing the oxidation of this compound (C18:3) with other C18 acyl-CoAs like linoleoyl-CoA (C18:2) and oleoyl-CoA (C18:1), a complex picture emerges, particularly concerning mitochondrial beta-oxidation.

The conversion of acyl-CoAs to their corresponding acylcarnitines, catalyzed by CPT I on the outer mitochondrial membrane, is essential for their transport across the inner mitochondrial membrane. wikipedia.org Studies have revealed a significant difference in the efficiency of this process for different acyl-CoAs. The rate of acylcarnitine formation is notably higher for oleoyl-CoA compared to linoleoyl-CoA, and remarkably low for this compound. nih.govnih.gov This suggests that despite the potential for rapid oxidation within the mitochondrial matrix, the transport of this compound into the mitochondria is significantly hindered. This bottleneck is attributed to the spatial configuration of this compound, which affects its interaction with CPT I. nih.govnih.gov

Interestingly, when the free fatty acids are provided to mitochondria with CoA and ATP to allow for their activation to acyl-CoAs in situ, the rate of conversion to acylcarnitines is highest for alpha-linolenate, followed by linoleate and then oleate. nih.govnih.gov This highlights a distinction between the handling of externally supplied acyl-CoAs and those generated in close proximity to the mitochondrial outer membrane enzymes.

In the context of peroxisomal beta-oxidation, the substrate preference differs from that of mitochondria. Peroxisomes generally show higher oxidation rates for very-long-chain fatty acids and some polyunsaturated fatty acids. While direct comparative rate studies for this compound, linoleoyl-CoA, and oleoyl-CoA in isolated peroxisomes are not as extensively detailed, the known role of peroxisomes in the metabolism of polyunsaturated fatty acids suggests their significant contribution to the oxidation of this compound. nih.govembopress.org

The following interactive data table summarizes the relative mitochondrial oxidation characteristics of these C18 acyl-CoAs.

| Feature | This compound (C18:3) | Linoleoyl-CoA (C18:2) | Oleoyl-CoA (C18:1) |

| Overall Mitochondrial Beta-Oxidation Rate (from free fatty acid) | Highest | Intermediate | Lowest |

| Rate of Acylcarnitine Formation (from Acyl-CoA via CPT I) | Very Low | Intermediate | High |

| Inhibition of Fatty Acid Oxidation | Does not inhibit its own oxidation | Inhibits oxidation | Inhibits oxidation |

Peroxisomal Beta-Oxidation

Peroxisomes play a crucial role in the metabolism of certain fatty acids that are poor substrates for the mitochondrial beta-oxidation system. This includes very-long-chain fatty acids (VLCFAs) and polyunsaturated fatty acids (PUFAs) like alpha-linolenic acid. aocs.orgencyclopedia.pub The beta-oxidation pathway in peroxisomes differs from the mitochondrial pathway in its enzymatic machinery and initial dehydrogenation step. embopress.org

The breakdown of this compound in peroxisomes involves a series of enzymatic reactions. Due to the presence of cis double bonds, particularly the one at the Δ12 position which, after several cycles of beta-oxidation, results in a double bond at an even-numbered carbon, auxiliary enzymes are required in addition to the core beta-oxidation enzymes. nih.govembopress.org

The initial step in peroxisomal beta-oxidation is the oxidation of the acyl-CoA by a flavin adenine (B156593) dinucleotide (FAD)-dependent acyl-CoA oxidase. This enzyme donates electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂), which is subsequently detoxified to water by catalase. aocs.org This is a key difference from mitochondrial beta-oxidation, where electrons are transferred to the electron transport chain.

The subsequent steps of hydration and a second dehydrogenation are catalyzed by a multifunctional protein. The final step is the thiolytic cleavage by a peroxisomal thiolase, which releases a molecule of acetyl-CoA and an acyl-CoA that is two carbons shorter. researchgate.net

For this compound, the process begins with standard beta-oxidation cycles until a double bond interferes with the process. The presence of double bonds at positions that are not amenable to the standard enzymes necessitates the action of auxiliary enzymes such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase. nih.govembopress.orgbu.edu Specifically, the breakdown of this compound (cis-9, cis-12, cis-15) would proceed through cycles of beta-oxidation, with isomerases acting to convert the cis or trans-3-enoyl-CoA intermediates to the trans-2-enoyl-CoA substrate for enoyl-CoA hydratase. When a 2,4-dienoyl-CoA intermediate is formed, NADPH-dependent 2,4-dienoyl-CoA reductase is essential for its reduction to a trans-3-enoyl-CoA, which is then isomerized to the trans-2-enoyl-CoA, allowing beta-oxidation to continue. nih.govembopress.orgresearchgate.net

The peroxisomal beta-oxidation of this compound does not proceed to completion. Instead, it acts as a chain-shortening system, generating medium-chain acyl-CoAs that can then be transported to the mitochondria for complete oxidation to CO₂ and water. nih.gov This metabolic interplay is essential for the complete catabolism of such fatty acids.

The following table details the proposed steps and enzymes involved in the peroxisomal beta-oxidation of this compound.

| Step | Intermediate | Key Enzyme(s) | Product(s) |

| Activation | Alpha-Linolenic Acid | Acyl-CoA Synthetase | This compound |

| Cycle 1 | This compound (C18:3Δ⁹,¹²,¹⁵) | Acyl-CoA Oxidase, Multifunctional Protein, Thiolase | C16:3Δ⁷,¹⁰,¹³-CoA, Acetyl-CoA |

| Cycle 2 | C16:3Δ⁷,¹⁰,¹³-CoA | Acyl-CoA Oxidase, Multifunctional Protein, Thiolase | C14:3Δ⁵,⁸,¹¹-CoA, Acetyl-CoA |

| Auxiliary Step 1 | C14:3Δ⁵,⁸,¹¹-CoA after one cycle leads to a cis-Δ³ intermediate | Enoyl-CoA Isomerase | trans-Δ²-enoyl-CoA |

| Auxiliary Step 2 | A 2,4-dienoyl-CoA intermediate is formed | 2,4-Dienoyl-CoA Reductase, Enoyl-CoA Isomerase | trans-Δ²-enoyl-CoA |

| Chain Shortening | Further cycles of beta-oxidation | Core β-oxidation enzymes and auxiliary enzymes | Medium-chain acyl-CoAs, Acetyl-CoA, Propionyl-CoA |

This table provides a simplified overview of the peroxisomal beta-oxidation of this compound. The exact sequence and intermediates can be complex due to the positions of the double bonds.

Enzymology and Reaction Kinetics of Alpha Linolenoyl Coa

Enzymes Catalyzing Alpha-Linolenoyl-CoA Transformations

This compound, the activated form of the essential omega-3 fatty acid alpha-linolenic acid (ALA), is a critical intermediate in lipid metabolism. It serves as a substrate for a variety of enzymes that catalyze its conversion into longer-chain, more unsaturated fatty acids or its incorporation into complex lipids. The primary enzymatic transformations involving this compound are catalyzed by acyl-CoA synthetases, fatty acid desaturases, elongases, and acyltransferases.

Acyl-CoA Synthetases (ACSL1)

The metabolic journey of alpha-linolenic acid begins with its activation to this compound. This crucial first step is an ATP-dependent thioesterification reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs). reactome.org This activation converts the chemically inert fatty acid into a high-energy thioester, priming it for participation in various metabolic pathways. reactome.orgreactome.org

Specifically, the long-chain-fatty-acid-CoA-ligase 1, commonly known as Acyl-CoA Synthetase 1 (ACSL1), is a key enzyme responsible for this activation. reactome.org The reaction involves the formation of a thioester bond between the carboxyl group of ALA and the sulfhydryl group of coenzyme A (CoA). ontosight.ai This process, occurring at the endoplasmic reticulum membrane and the outer mitochondrial membrane, is essential for the subsequent metabolism of ALA, including its desaturation, elongation, and incorporation into phospholipids (B1166683) and triacylglycerols. reactome.orgontosight.ainih.gov The activation by ACSL1 is a committed step, channeling ALA into downstream metabolic fates. reactome.org While several ACSL isoforms exist, they exhibit different subcellular locations and substrate preferences, which helps direct their acyl-CoA products toward specific pathways like beta-oxidation or lipid synthesis. elifesciences.org

Reaction Summary: Activation of Alpha-Linolenic Acid

| Reactants | Enzyme | Products | Cellular Location |

|---|

Fatty Acid Desaturases (FADS2/Delta-6 Desaturase)

Following its synthesis, this compound serves as a primary substrate for the fatty acid desaturase (FADS) family of enzymes. Fatty Acid Desaturase 2 (FADS2), also known as delta-6 desaturase (Δ6D), is a critical enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs). genecards.orguniprot.orguniprot.org FADS2 catalyzes the first and rate-limiting step in the conversion of this compound into more unsaturated fatty acids. genecards.orguniprot.orgmybiosource.com This enzyme introduces a cis double bond at the sixth carbon position of the fatty acyl chain. uniprot.org

The reaction catalyzed by FADS2 converts this compound (18:3n-3) into stearidonoyl-CoA (18:4n-3). genecards.orguniprot.orgmybiosource.com This desaturation step is fundamental for the subsequent synthesis of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). ontosight.aiuniprot.orguniprot.org FADS2 is an integral membrane protein located in the endoplasmic reticulum. mybiosource.com

FADS2 exhibits broad substrate specificity, acting on several polyunsaturated fatty acyl-CoAs. Its primary substrates are this compound (ALA-CoA) and linoleoyl-CoA (LA-CoA), the omega-3 and omega-6 precursors, respectively. genecards.orguniprot.org The enzyme desaturates linoleoyl-CoA to gamma-linolenoyl-CoA (GLA-CoA) and this compound to stearidonoyl-CoA. uniprot.orggenome.jp

Kinetic studies in rat liver microsomes have investigated the enzyme's affinity for these substrates. While specific kinetic values can vary with factors like age, research suggests that the enzyme's affinity for omega-3 substrates like this compound may be different from its affinity for omega-6 substrates. nih.gov For instance, one study noted that the Michaelis constant (Km) for the delta-6-desaturation of linoleic acid increased with age in rats, while the Km for alpha-linolenic acid remained similar, suggesting a potential shift in substrate preference or enzyme efficiency over the lifespan. nih.gov The human FADS2 enzyme is also capable of acting on other fatty acyl-CoAs, including palmitoyl-CoA and very-long-chain polyunsaturated fatty acids like tetracosapentaenoyl-CoA (24:5n-3). genecards.orggenome.jp

FADS2 Catalyzed Reaction

| Substrate | Enzyme | Product |

|---|

Substrate Specificity

Elongases

Several ELOVL isoforms exist, each with distinct substrate specificities. researchgate.net For the omega-3 pathway, ELOVL5 and ELOVL2 are particularly important. ELOVL5 shows high activity for C18 and C20 polyunsaturated acyl-CoAs. uniprot.orgreactome.org For example, it elongates (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA to (10Z,13Z,16Z,19Z)-docosatetraenoyl-CoA. While this compound itself is first desaturated, its product, stearidonoyl-CoA (18:4n-3), is a substrate for elongation to (8Z,11Z,14Z,17Z)-eicosatetraenoyl-CoA (20:4n-3). uniprot.org ELOVL2 is more specific for C20 and C22 PUFA substrates, playing a role further down the pathway. researchgate.net

Key Elongase Reactions in the ALA Pathway

| Enzyme | Primary Substrate Class | Example Reaction |

|---|---|---|

| ELOVL5 | C18-C20 PUFA-CoAs | Elongation of C18:4n-3-CoA to C20:4n-3-CoA |

| ELOVL2 | C20-C22 PUFA-CoAs | Elongation of C20:5n-3-CoA (EPA-CoA) to C22:5n-3-CoA (DPA-CoA) |

Acyltransferases (e.g., DGATs, LPCATs)

This compound is not only a precursor for LC-PUFA synthesis but is also directly incorporated into complex lipids like triacylglycerols (TAGs) and phospholipids. This incorporation is mediated by various acyltransferases.

Diacylglycerol O-acyltransferases (DGATs) catalyze the final, committed step in the synthesis of TAG, transferring an acyl group from an acyl-CoA molecule to the sn-3 position of sn-1,2-diacylglycerol (DAG). uniprot.orgcardiff.ac.uk There are multiple families of DGAT enzymes, with DGAT1 and DGAT2 being the most studied. These enzymes can exhibit different substrate specificities. For instance, studies on flax DGAT2 have shown it has a significantly higher preference for this compound compared to other acyl-CoAs, which contributes to the high ALA content in flaxseed oil. researchgate.net Similarly, DGAT2 from Arabidopsis thaliana can utilize linolenoyl-CoA as a substrate. uniprot.org

Lysophosphatidylcholine (B164491) Acyltransferases (LPCATs) are central to the remodeling of phospholipids, particularly phosphatidylcholine (PC), in a process known as the Lands cycle. nih.gov LPCATs catalyze the acylation of lysophospholipids. In their forward reaction, they transfer an acyl group from an acyl-CoA, such as this compound, to lysophosphatidylcholine (LPC) to form PC. Plant LPCATs show a preference for C18 unsaturated acyl-CoAs, including this compound. nih.gov This enzymatic activity is crucial for determining the final fatty acid composition of cell membranes. The reverse reaction, where an acyl group is removed from PC and transferred to CoA, is also significant for acyl editing, allowing for the dynamic modification of membrane lipids. nih.gov

Kinetic Characterization of this compound Utilizing Enzymes

The transformation of this compound is primarily initiated by desaturase and elongase enzymes, which introduce further double bonds and extend the carbon chain, respectively. Additionally, enzymes such as acyl-CoA synthetases are responsible for its initial formation, and acyltransferases incorporate it into complex lipids. The kinetic parameters of these enzymes are crucial for understanding the flux through these metabolic pathways.

Michaelis-Menten Kinetics

The Michaelis-Menten model provides a fundamental framework for characterizing the reaction rates of enzymes that metabolize this compound. This model relates the initial velocity (v) of the reaction to the concentration of the substrate ([S]) through two key parameters: the maximum velocity (Vmax) and the Michaelis constant (Km). Vmax represents the maximum rate of the reaction at saturating substrate concentrations, while Km is the substrate concentration at which the reaction rate is half of Vmax, providing an inverse measure of the substrate's affinity for the enzyme.

A key enzyme in the metabolism of this compound is delta-6-desaturase (FADS2) , which catalyzes the first step in the biosynthesis of long-chain polyunsaturated fatty acids by converting this compound to stearidonoyl-CoA. nih.govwikipedia.orguniprot.org Studies on rat liver microsomes have determined the kinetic parameters for this enzyme. The Km values for alpha-linolenic acid were found to be similar in young and old rats, whereas a significant age-related decrease in Vmax values was observed. nih.gov

Another important class of enzymes is the long-chain acyl-CoA synthetases (LACS) , which are responsible for the activation of fatty acids, including alpha-linolenic acid, to their corresponding CoA esters. cardiff.ac.uk While specific kinetic data for this compound is limited, studies on various LACS isoforms have demonstrated their ability to activate a broad range of fatty acids. nih.govnih.gov

Diacylglycerol acyltransferase (DGAT) catalyzes the final step in triglyceride synthesis, utilizing acyl-CoAs such as this compound. frontiersin.orgplos.org The kinetics of DGAT can be complex, with some studies suggesting allosteric regulation rather than simple Michaelis-Menten kinetics. biorxiv.org

Table 1: Michaelis-Menten Parameters for Delta-6-Desaturase with Alpha-Linolenic Acid Substrate in Rat Liver Microsomes

| Age of Rat | Km (µM) | Vmax (nmol/mg protein/min) |

| Young | 25.3 ± 2.1 | 1.25 ± 0.15 |

| Old | 26.1 ± 2.4 | 0.85 ± 0.10 |

| Data from Hrelia et al. (1990). nih.gov |

Substrate Binding and Catalytic Efficiency

The efficiency with which an enzyme converts a substrate into a product is best described by the catalytic efficiency, represented by the ratio kcat/Km. Here, kcat, the turnover number, is the number of substrate molecules converted to product per enzyme molecule per unit time. A higher kcat/Km value signifies a more efficient enzyme.

For delta-6-desaturase , the affinity for this compound is a critical determinant of the rate of polyunsaturated fatty acid synthesis. Research on desaturases from Mortierella alpina has provided insights into their catalytic efficiency, although specific values for this compound are not always detailed. researchgate.net

Plant-based enzymes have shown significant specificity for this compound. For instance, long-chain acyl-CoA synthetase 8A (LuLACS8A) from flax exhibits a pronounced specificity for alpha-linolenic acid over other fatty acids like oleic and linoleic acid. researchgate.netnih.gov Similarly, flax diacylglycerol acyltransferase 2 (LuDGAT2-3) displays a preference for this compound that is approximately 20 times greater than for oleoyl-CoA. researchgate.netnih.gov In Brassica napus, diacylglycerol acyltransferase 1 (BnDGAT1) has been identified as most effective with this compound as the acyl donor. frontiersin.org

Table 2: Substrate Specificity of Enzymes Utilizing this compound

| Enzyme | Organism/Tissue | Substrate Preference | Finding |

| Long-Chain Acyl-CoA Synthetase 8A (LuLACS8A) | Flax (Linum usitatissimum) | Alpha-linolenic acid | Significantly enhanced specificity for ALA over oleic or linoleic acid. researchgate.netnih.gov |

| Diacylglycerol Acyltransferase 2 (LuDGAT2-3) | Flax (Linum usitatissimum) | This compound | ~20-fold increased preference for α-linolenoyl-CoA over oleoyl-CoA. researchgate.netnih.gov |

| Diacylglycerol Acyltransferase 1 (BnaC.DGAT1.a) | Brassica napus | This compound | Most effective acyl donor among various acyl-CoAs tested. frontiersin.org |

Inhibitory Effects on Enzyme Activity

The activity of enzymes that metabolize this compound can be modulated by various inhibitors. These inhibitors can act through different mechanisms, such as competitive, non-competitive, or allosteric inhibition, and are characterized by parameters like the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).

The activity of delta-6-desaturase (FADS2) is known to be a rate-limiting step in the biosynthesis of arachidonic acid from linoleic acid and is also crucial for the metabolism of alpha-linolenic acid. uniprot.org A selective inhibitor of FADS2, SC-26196 , has been identified with an in vitro IC50 value of 0.2 µM. This compound shows high selectivity for FADS2 over other desaturases like delta-5-desaturase (FADS1) and stearoyl-CoA desaturase (SCD-1), for which the IC50 values are greater than 200 µM. Dietary factors can also influence desaturase activity; for example, high intake of polyunsaturated fatty acids can suppress the conversion of ALA. wikipedia.org

Table 3: Inhibitors of Enzymes Involved in this compound Metabolism

| Enzyme | Inhibitor | Type of Inhibition | IC50 / Ki | Source Organism/Assay Condition |

| Delta-6-Desaturase (FADS2) | SC-26196 | Selective | 0.2 µM | In vitro |

| Delta-6-Desaturase (FADS2) | T-3364366 | Selective | 6200 nM | Enzymatic activity assay |

| Data from R&D Systems and MedchemExpress. medchemexpress.commedchemexpress.com |

Cellular Localization and Transport of Alpha Linolenoyl Coa

Endoplasmic Reticulum (ER) Localization of Key Metabolic Steps

The endoplasmic reticulum (ER) is a central hub for lipid metabolism, and it plays a crucial role in the initial activation and subsequent modification of alpha-linolenic acid. portlandpress.com The conversion of free alpha-linolenic acid into its metabolically active form, alpha-linolenoyl-CoA, is catalyzed by long-chain acyl-CoA synthetases (ACSLs). reactome.org This activation step, which involves the attachment of coenzyme A, primarily occurs in the ER membrane and lumen. reactome.orgreactome.org

In plants like flax (Linum usitatissimum), which is rich in ALA, specific ER-localized enzymes are critical for incorporating ALA into triacylglycerols (TAGs), the main storage form of fats. portlandpress.com Research has identified an ER-localized long-chain acyl-CoA synthetase, LuLACS8A, that shows a high specificity for alpha-linolenic acid. portlandpress.com This enzyme is believed to channel the newly synthesized this compound towards ER-resident acyltransferases, such as diacylglycerol acyltransferase (DGAT), for TAG assembly. portlandpress.com

The ER is also the site for further desaturation and elongation of this compound to produce longer-chain polyunsaturated fatty acids. Enzymes like linoleoyl-CoA desaturase are integral components of the ER membrane and are involved in these modification pathways. wikipedia.org The localization of these key enzymatic steps within the ER underscores its central role in processing this compound for various cellular functions, including the synthesis of structural phospholipids (B1166683) and signaling molecules. genome.jppnas.org

| Enzyme/Process | Cellular Location | Function related to this compound |

| Long-Chain Acyl-CoA Synthetase (ACSL/LACS) | Endoplasmic Reticulum Membrane portlandpress.comreactome.org | Catalyzes the activation of alpha-linolenic acid to this compound. reactome.org |

| Diacylglycerol Acyltransferase (DGAT) | Endoplasmic Reticulum portlandpress.com | Utilizes this compound as a substrate for the synthesis of triacylglycerols (TAGs). portlandpress.com |

| Fatty Acid Desaturases | Endoplasmic Reticulum Membrane wikipedia.org | Modify this compound and other fatty acyl-CoAs by introducing double bonds. |

| Phospholipid Synthesis | Endoplasmic Reticulum pnas.org | Incorporation of this compound into various phospholipids for membrane structure. |

Mitochondrial Transport and Utilization

Mitochondria are the primary sites for the β-oxidation of fatty acids to generate ATP. However, the inner mitochondrial membrane is impermeable to long-chain acyl-CoA molecules like this compound, necessitating a specialized transport system. nih.gov

The journey of this compound into the mitochondria begins at the outer mitochondrial membrane (OMM). Studies in rat liver have revealed that the pathway for alpha-linolenic acid differs from that of other fatty acids like oleic and linoleic acid. nih.gov While this compound synthesized elsewhere in the cell (e.g., in the ER) is not efficiently used by mitochondria, free alpha-linolenic acid is readily taken up and activated to this compound by an acyl-CoA synthetase located on the OMM itself. nih.gov This suggests a close spatial arrangement and functional coupling between the activation enzyme and the transport machinery on the mitochondrial surface, ensuring that the newly synthesized this compound is rapidly channeled towards the carnitine shuttle for import. nih.govfrontiersin.org

The transport of this compound across the impermeable inner mitochondrial membrane is mediated by the carnitine shuttle system. nih.govresearchgate.net This system consists of three key components: carnitine palmitoyltransferase I (CPT-I) on the outer membrane, carnitine-acylcarnitine translocase (CACT) in the inner membrane, and carnitine palmitoyltransferase II (CPT-II) on the matrix side of the inner membrane. encyclopedia.pub

The process unfolds as follows:

CPT-I transfers the alpha-linolenoyl group from CoA to carnitine, forming alpha-linolenoyl-carnitine. nih.gov

CACT transports the alpha-linolenoyl-carnitine across the inner mitochondrial membrane into the matrix in exchange for a free carnitine molecule. nih.gov

CPT-II converts alpha-linolenoyl-carnitine back to this compound and free carnitine within the mitochondrial matrix.

| Shuttle Component | Location | Function |

| Carnitine Palmitoyltransferase I (CPT-I) | Outer Mitochondrial Membrane | Converts this compound to alpha-linolenoyl-carnitine. |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane nih.gov | Transports alpha-linolenoyl-carnitine into the mitochondrial matrix. |

| Carnitine Palmitoyltransferase II (CPT-II) | Inner Mitochondrial Membrane (Matrix side) | Reconverts alpha-linolenoyl-carnitine to this compound inside the matrix. |

Mitochondrial Outer Membrane Interactions

Peroxisomal Translocation and Metabolism

In addition to mitochondria, peroxisomes are also involved in fatty acid β-oxidation. Peroxisomal oxidation typically handles substrates that are poorly metabolized by mitochondria, such as very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. researchgate.net The transport of acyl-CoAs into peroxisomes is carnitine-independent and is mediated by a family of ATP-binding cassette (ABC) transporters, specifically ABCD1, ABCD2, and ABCD3. researchgate.net

While the primary pathway for the oxidation of long-chain fatty acids like alpha-linolenic acid is mitochondrial, peroxisomes play a role in the metabolism of its derivatives. nih.gov The metabolic pathway of ALA can involve elongation steps that produce very-long-chain polyunsaturated fatty acids. reactome.org These elongated products, such as tetracosahexaenoyl-CoA, are then translocated into peroxisomes for chain-shortening β-oxidation. reactome.orgreactome.org This indicates a cooperative relationship between the ER (for elongation), peroxisomes (for shortening), and mitochondria (for complete oxidation of the resulting shorter chains).

Intracellular Transport Mechanisms and Binding Proteins

Due to their amphipathic nature, long-chain acyl-CoA esters (LCA-CoAs) like this compound are detergent-like molecules that can disrupt membrane integrity and cellular processes if allowed to accumulate in their free form. researchgate.net To manage their transport, concentration, and delivery within the aqueous environment of the cytoplasm, cells utilize specialized Acyl-CoA-Binding Proteins (ACBPs). researchgate.netresearchgate.net

ACBPs are a highly conserved family of proteins that bind to LCA-CoAs with high affinity and specificity, effectively creating a buffered intracellular pool. researchgate.netnih.gov These proteins act as chaperones, shuttling this compound between sites of synthesis (like the ER) and sites of utilization (such as mitochondria or other ER-bound enzymes for lipid synthesis). researchgate.netplos.org By sequestering acyl-CoAs, ACBPs protect them from hydrolysis and prevent their non-specific interactions with other cellular components. researchgate.net

The ACBP family is diverse, with different members having distinct subcellular localizations and functions, ensuring that acyl-CoAs are directed to the correct metabolic pathways. researchgate.netnih.gov In addition to ACBPs, other proteins like fatty acid-binding proteins (FABPs) and sterol carrier protein 2 (SCP2) also contribute to the coordinated intracellular flux of fatty acids and their CoA esters. nih.gov

| Binding Protein Family | General Function | Relevance to this compound |

| Acyl-CoA-Binding Proteins (ACBPs/ACBDs) | Intracellular transport, protection, and pool formation of acyl-CoA esters. nih.gov | Act as primary chaperones for this compound, shuttling it between organelles like the ER and mitochondria. researchgate.netplos.org |

| Fatty Acid-Binding Proteins (FABPs) | Bind hydrophobic ligands, including long-chain fatty acids and their CoA derivatives. nih.gov | Contribute to the overall intracellular trafficking of fatty acids destined for activation to this compound. |

| Sterol Carrier Protein 2 (SCP2) | Non-specific lipid transfer. nih.gov | Involved in the general coordination and intracellular movement of lipids, including acyl-CoAs. |

Regulatory Mechanisms of Alpha Linolenoyl Coa Metabolism

Transcriptional Regulation of Enzymes

The expression of genes encoding the enzymes that metabolize alpha-linolenoyl-CoA is a primary control point. This regulation is largely orchestrated by transcription factors that respond to the nutritional and hormonal state of the cell.

Role of Transcription Factors (e.g., PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that act as crucial sensors of fatty acids and their derivatives, including this compound. oncotarget.com PPARs play a significant role in regulating the transcription of genes involved in lipid metabolism. genome.jp

PPARα : This isoform is highly expressed in tissues with high rates of fatty acid oxidation, such as the liver. mdpi.comnih.gov Natural ligands for PPARα include various fatty acids like linoleic acid and arachidonic acid, as well as their CoA esters. oncotarget.com Activation of PPARα leads to the upregulation of a suite of genes involved in fatty acid catabolism. oncotarget.commdpi.com For instance, supplementation with PUFAs, including alpha-linolenic acid, can ameliorate fatty liver by activating PPARα and subsequently enhancing hepatic fatty acid β-oxidation. mdpi.com PPARα activation increases the expression of enzymes that promote fatty acid oxidation, such as carnitine palmitoyltransferase 1 (CPT1) and acyl-CoA oxidase (ACO). oncotarget.com

PPARγ : Primarily known for its role in adipocyte differentiation and lipid storage, PPARγ also influences fatty acid metabolism. genome.jp

PPARβ/δ : This isoform is involved in promoting fatty acid oxidation, largely in extrahepatic tissues. genome.jpmdpi.com

The activation of these transcription factors by this compound or its derivatives initiates a cascade of events leading to changes in the expression of enzymes that determine its metabolic path, whether it be towards degradation for energy or elongation and desaturation to form other bioactive molecules.

Post-Transcriptional and Post-Translational Regulation

Beyond the initial transcription of genes, the regulation of this compound metabolism extends to post-transcriptional and post-translational modifications, which provide more rapid and nuanced control over enzyme activity.

Post-Transcriptional Regulation : In plants, there is evidence that genes related to fatty acid synthesis, including long-chain acyl-CoA synthetases (LACS), which activate fatty acids like alpha-linolenic acid to their CoA esters, are regulated by microRNAs. frontiersin.org This adds another layer of control over the availability of this compound. Furthermore, signaling pathways like the mTORC1-S6K1-SRPK2 pathway can regulate the splicing of pre-mRNAs for lipogenic enzymes, affecting their final expression levels. researchgate.net

Post-Translational Regulation : Enzymes involved in fatty acid metabolism can be directly modified after translation, altering their activity. For example, the activity of glycerol-sn-3-phosphate acyltransferase (GPAT), an enzyme involved in the synthesis of glycerolipids, is regulated by insulin (B600854) at a post-translational level in adipocytes, affecting its kinetic properties. mdpi.com In some organisms, the stability of enzymes like fatty acid desaturases can be temperature-dependent and regulated by cellular protein degradation pathways, such as the ERAD pathway. researchgate.net

Allosteric Regulation and Metabolic Feedback

Allosteric regulation provides an immediate and sensitive mechanism for modulating enzyme activity in response to the fluctuating levels of key metabolites. This form of regulation is crucial for the fine-tuning of this compound metabolism.

Malonyl-CoA Inhibition of CPT-I

Carnitine palmitoyltransferase I (CPT-I) is a critical enzyme that facilitates the transport of long-chain fatty acyl-CoAs, including this compound, into the mitochondria for β-oxidation. wikipedia.orgcsic.es The activity of CPT-I is potently inhibited by malonyl-CoA, an intermediate in de novo fatty acid synthesis. wikipedia.orgnih.govuam.esnumberanalytics.com

This inhibition serves as a key metabolic switch. When glucose levels are high and fatty acid synthesis is active, the resulting increase in malonyl-CoA levels prevents fatty acyl-CoAs from entering the mitochondria for oxidation. wikipedia.orgnih.gov Conversely, when energy is required and fatty acid synthesis is low, malonyl-CoA levels decrease, relieving the inhibition on CPT-I and allowing for increased fatty acid oxidation. nih.gov There are different isoforms of CPT-I (e.g., CPT-Iα and CPT-Iβ) that exhibit varying sensitivities to malonyl-CoA inhibition. csic.es

Regulation of Lipoxygenase Activity by Acyl-CoAs

Lipoxygenases (LOXs) are enzymes that catalyze the oxygenation of polyunsaturated fatty acids to produce a variety of signaling molecules called oxylipins. mdpi.comescholarship.org Recent studies have revealed that acyl-CoA esters, the activated forms of fatty acids, can directly regulate LOX activity. mdpi.comnih.govnih.gov

Research has shown that C18 acyl-CoA derivatives are potent inhibitors of several human LOX isozymes, including h12-LOX and h15-LOX-1. mdpi.comescholarship.orgnih.gov Interestingly, the degree of unsaturation of the acyl-CoA can influence its effect. For example, linoleoyl-CoA (18:2) was found to be a weak inhibitor of some LOX isozymes but a rapid substrate for h15-LOX-1. mdpi.comnih.govresearchgate.netescholarship.org This suggests a complex regulatory role for acyl-CoAs in modulating the production of inflammatory and anti-inflammatory lipid mediators. mdpi.comescholarship.org The inhibition of some LOX isozymes by certain acyl-CoAs has been determined to be allosteric. mdpi.comnih.govnih.gov

Interplay with Cellular Energy Status

The AMP-activated protein kinase (AMPK) acts as a central energy sensor. acu.edu.auresearchgate.netmcmaster.ca When cellular energy levels are low (high AMP/ATP ratio), AMPK is activated. acu.edu.auresearchgate.netresearchgate.net Activated AMPK initiates a cascade of events to restore energy balance by switching on ATP-producing catabolic pathways, such as fatty acid oxidation, and switching off ATP-consuming anabolic pathways, like fatty acid synthesis. researchgate.netmcmaster.ca

Substrate Availability and Flux Control

The metabolic fate of this compound, a key intermediate in lipid metabolism, is intricately regulated by the availability of its precursor and the controlled flow, or flux, through various competing enzymatic pathways. This regulation ensures that the cell can dynamically allocate this specific polyunsaturated acyl-CoA to either energy production, storage, or synthesis of complex structural and signaling lipids based on its physiological state.

The initial and most fundamental control point for the synthesis of this compound is the intracellular concentration of its substrate, alpha-linolenic acid (ALA). nih.gov The activation of ALA into its metabolically active form, this compound, is an ATP-dependent thioesterification reaction catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (LACSs), or ACSLs in mammals. nih.govresearchgate.net This enzymatic step is crucial as it effectively traps the fatty acid within the cell and commits it to further metabolism. nih.govplos.org

The expression and substrate specificity of LACS isoforms play a significant role in determining the rate of this compound formation. Different LACS enzymes, which are localized to various subcellular compartments like the endoplasmic reticulum and the outer mitochondrial membrane, exhibit distinct preferences for fatty acid substrates. nih.gov This specificity allows for tailored control over which fatty acids are activated in a particular cellular context. Research in plants has provided compelling evidence for this level of regulation. For example, studies on flax (Linum usitatissimum), a plant known for its high ALA content, have identified a specific LACS isoform, LuLACS8A, that displays a marked preference for alpha-linolenic acid over other fatty acids like oleic and linoleic acid. frontiersin.orgresearchgate.netportlandpress.com This enhanced specificity is a key factor in the enrichment of flax seed oil with ALA. portlandpress.com

| Enzyme | Source Organism | Observed Substrate Preference | Metabolic Role |

|---|---|---|---|

| LuLACS8A | Linum usitatissimum (Flax) | Prefers alpha-Linolenic acid (18:3) over oleic acid (18:1) and linoleic acid (18:2). researchgate.netportlandpress.commdpi.com | Contributes to seed oil biosynthesis and enrichment with alpha-linolenic acid. portlandpress.commdpi.com |

| BnLACS2 | Brassica napus (Rapeseed) | Shows preference for C16:0, C18:0, C18:1, and C22:1 fatty acids. mdpi.com | Participates in seed oil production. mdpi.com |

| RcACS2 | Ricinus communis (Castor Bean) | Preferentially activates ricinoleic acid (12-OH 18:1). frontiersin.org | Contributes to the high accumulation of ricinoleic acid in castor oil. frontiersin.org |

Once synthesized, the flux of this compound is governed by a sophisticated system of metabolic channeling. This process directs the acyl-CoA molecule to a specific fate, such as beta-oxidation in mitochondria or peroxisomes, or incorporation into complex lipids like phosphatidylcholine and triacylglycerols in the endoplasmic reticulum. nih.govplos.orgresearchgate.net This channeling is facilitated by several mechanisms, including the action of acyl-CoA-binding proteins (ACBPs). researchgate.net ACBPs sequester and transport long-chain acyl-CoAs, preventing their unregulated activity and delivering them to specific enzymes and metabolic pathways, thereby translating the metabolic state of the cell into a gene regulatory response. researchgate.netnih.gov

A critical aspect of flux control for polyunsaturated fatty acids is the reversible transfer of acyl groups between the acyl-CoA pool and phosphatidylcholine (PC), a major membrane phospholipid. This shuttling is mediated by lysophosphatidylcholine (B164491) acyltransferases (LPCATs). frontiersin.orgplos.org Research has shown that some LPCAT isoforms exhibit high activity with this compound as the acyl donor. frontiersin.orgplos.org For instance, in vitro enzymatic assays of LPCATs from Nicotiana benthamiana and sunflower demonstrated a clear preference for this compound. frontiersin.orgplos.org This enzymatic preference facilitates the efficient incorporation of alpha-linolenic acid into PC for desaturation or remodeling, and its subsequent release back into the acyl-CoA pool for other uses, representing a key node for controlling the flux of this compound. frontiersin.org

| Enzyme | Source Organism | Acyl-CoA Substrate Preference (Forward Reaction) | Significance |

|---|---|---|---|

| NbLPCAT1 | Nicotiana benthamiana | Showed high activity with a clear preference for this compound (18:3). plos.org | Facilitates shuttling of alpha-linolenic acid between the acyl-CoA pool and phosphatidylcholine. plos.org |

| HaLPCATs (multiple forms) | Helianthus annuus (Sunflower) | Exhibited the highest activity when this compound (18:3) was the acyl donor, compared to 18:2-CoA, 18:1-CoA, and 16:0-CoA. frontiersin.org | Enables acyl-exchange between the sn-2 position of phosphatidylcholine and the acyl-CoA pool. frontiersin.org |

Furthermore, the flux of this compound through catabolic pathways is regulated by rate-limiting enzymes. For mitochondrial beta-oxidation, the activity of carnitine palmitoyltransferase I (CPT1) is a major control point. nih.gov CPT1 activity is allosterically inhibited by malonyl-CoA, the concentration of which is linked to the cell's energy status via pathways involving AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC). nih.gov This ensures that the oxidation of acyl-CoAs, including this compound, is tightly coupled to the energy demands of the cell.

Metabolic studies in humans have highlighted the dynamic nature of this flux control. In a study analyzing metabolic shifts in patients with Crohn's disease, the "this compound exchange" was identified as a significantly altered reaction compared to control groups. researchgate.netnih.gov This finding underscores that the flux and partitioning of the this compound pool are actively managed and can be remodulated in different physiological and pathological states.

Advanced Analytical Methodologies for Alpha Linolenoyl Coa Research

Lipidomics Approaches

Lipidomics, the large-scale study of cellular lipids, provides a comprehensive framework for understanding the roles of molecules like alpha-linolenoyl-CoA. creative-proteomics.com This systems-level approach is essential for mapping the intricate networks and pathways in which ALA-CoA participates. creative-proteomics.com

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone of modern lipidomics due to its exceptional sensitivity and specificity in analyzing complex lipid mixtures. creative-proteomics.com It allows for the precise determination of the mass-to-charge ratio of ionized molecules, enabling the identification and quantification of specific lipid species, including this compound. medchemexpress.comcreative-proteomics.com Various MS-based strategies, such as "shotgun lipidomics" and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are widely employed for their accuracy in profiling lipids in biological samples. frontiersin.org

Lipidomics research can be broadly categorized into two main approaches: targeted and untargeted analysis. creative-proteomics.comfrontiersin.org

Targeted Lipidomics: This approach focuses on the quantification of a predefined set of known lipid species. frontiersin.org For this compound research, a targeted method would specifically measure the concentration of this molecule and other related compounds. This is achieved using techniques like multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) in conjunction with LC-MS/MS, which offer high sensitivity and accuracy. creative-proteomics.com The use of internal standards is crucial for absolute quantification. frontiersin.orgmasseycancercenter.org

Untargeted Lipidomics: In contrast, untargeted lipidomics aims to comprehensively measure as many lipids as possible in a sample without preconceived bias. creative-proteomics.com This exploratory strategy is invaluable for discovering novel or unexpected changes in the lipidome in response to various stimuli or in different pathological states. creative-proteomics.comfrontiersin.org While it provides a global view of lipid metabolism, the subsequent identification and validation of specific lipids like this compound from the vast dataset can be challenging. frontiersin.orgahajournals.orgnih.gov

| Approach | Description | Advantages | Disadvantages |

|---|---|---|---|

| Targeted Lipidomics | Focuses on predefined, known lipid species for precise quantification. frontiersin.org | High sensitivity, high accuracy, absolute quantification possible. creative-proteomics.comfrontiersin.orgmasseycancercenter.org | Limited to known compounds, potential to miss unexpected changes. |

| Untargeted Lipidomics | Aims to detect and quantify as many lipids as possible in a sample. creative-proteomics.com | Discovery of novel lipids, provides a global view of the lipidome. creative-proteomics.comfrontiersin.org | Complex data analysis, often provides relative quantification. frontiersin.orgahajournals.org |

A significant challenge in the analysis of polyunsaturated fatty acyl-CoAs like this compound is the presence of isomers, which have the same chemical formula and mass but different structural arrangements. nih.gov Distinguishing between these isomers is critical as they can have distinct biological functions.

Advanced MS techniques, often coupled with high-resolution chromatography, are employed to resolve and quantify these isomers. For instance, covalent adduct chemical ionization tandem mass spectrometry (CACI-MS/MS) has been used to determine the specific positions of double bonds in isomers of α-linolenic acid. nih.gov Furthermore, techniques like photochemical tagging combined with MS/MS can provide quantitative information on the molar ratios of different carbon-carbon double bond location isomers. acs.org The combination of total quantity data with the molar ratio of isomers allows for the precise quantitation of each isomeric form. acs.org Ultra-high resolution ion mobility spectrometry is another emerging technique that shows great promise in separating lipid isomers that differ in double bond position or stereochemistry. chemrxiv.org

Targeted vs. Untargeted Lipidomics

Chromatography (e.g., HPLC, UHPLC, TLC)

Chromatographic techniques are indispensable for separating this compound from other lipids prior to mass spectrometric analysis, thereby reducing sample complexity and improving analytical accuracy.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and its more advanced version, UHPLC, are powerful techniques for separating lipids based on their physicochemical properties. creative-proteomics.comunesp.br UHPLC, which utilizes smaller particle size columns and higher pressures, offers improved resolution, shorter analysis times, and reduced solvent consumption compared to conventional HPLC. researchgate.netmdpi.com Reversed-phase LC is a common mode used for separating acyl-CoAs. nih.gov The combination of UHPLC with high-resolution mass spectrometry (UHPLC-HRMS) is a particularly potent platform for the detailed analysis of acyl-CoAs. mdpi.comnih.gov

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective chromatographic method used for separating lipids based on their polarity. rockefeller.eduazecs.az It involves a stationary phase (e.g., a silica-coated plate) and a mobile phase (a solvent mixture). rockefeller.eduazecs.az While less sophisticated than HPLC or UHPLC, TLC can be a valuable tool for the initial separation and purification of lipid classes. rockefeller.eduoup.com For instance, a two-step TLC purification process has been developed to effectively isolate radiolabeled long-chain acyl-CoAs, removing interfering compounds. nih.gov Silver ion chromatography, a type of TLC, can be used to separate fatty acids based on the number and configuration of their double bonds. aocs.org

| Technique | Principle | Application in ALA-CoA Research |

|---|---|---|

| HPLC/UHPLC | Separation based on physicochemical properties using high pressure liquid mobile phase. creative-proteomics.comunesp.brresearchgate.net | High-resolution separation of acyl-CoAs prior to MS analysis. mdpi.comnih.gov |

| TLC | Separation based on polarity on a solid stationary phase with a liquid mobile phase. rockefeller.eduazecs.az | Initial purification and separation of lipid classes, including acyl-CoAs. oup.comnih.gov |

Isotopic Tracing and Metabolic Flux Analysis

Isotopic tracing is a powerful technique to study the metabolic fate of this compound in living systems. nih.gov This method involves introducing a labeled form of a precursor molecule (e.g., ¹³C-labeled alpha-linolenic acid) into a biological system and then tracking the incorporation of the isotope into downstream metabolites, including this compound and its subsequent products. nih.govembopress.org

By analyzing the distribution of isotopes in various metabolites over time using mass spectrometry, researchers can elucidate metabolic pathways and quantify the rates of metabolic reactions, a practice known as metabolic flux analysis. nih.gov This approach can reveal the relative contributions of different metabolic pathways to the synthesis and utilization of this compound. nih.gov Untargeted MS-based isotopic tracing has emerged as a potent method to explore the complexity of metabolic networks. d-nb.info

Enzymatic Assays for Activity and Specificity

Enzymatic assays are crucial for characterizing the enzymes that produce and metabolize this compound, such as long-chain acyl-CoA synthetases (LACS) and various acyltransferases. researchgate.netplos.org These assays measure the rate of the enzymatic reaction, providing insights into the enzyme's activity and its preference for different substrates (specificity). researchgate.netplos.org

A common approach involves incubating the enzyme with its substrates, including alpha-linolenic acid and coenzyme A, and then measuring the formation of this compound over time. researchgate.net The product can be quantified using various methods, including radiolabeling, where a radioactive isotope is incorporated into one of the substrates, and the radioactivity of the product is measured. oup.comresearchgate.net For example, [1-¹⁴C] oleic acid has been used as a substrate to measure LACS activity. researchgate.net

Enzyme-coupled assays offer an alternative, often colorimetric, method. In one such assay for acyl-CoA synthetase, the produced acyl-CoA is further processed by other enzymes, leading to a colored product that can be measured spectrophotometrically. nih.govresearchgate.net

In vitro enzymatic assays have been instrumental in demonstrating the substrate preferences of various enzymes. For example, studies have shown that certain lysophosphatidylcholine (B164491) acyltransferases (LPCATs) from Nicotiana benthamiana exhibit a clear preference for this compound as an acyl donor. plos.orgnih.gov Similarly, a long-chain acyl-CoA synthetase from flax (LuLACS8A) was found to have a high specificity for alpha-linolenic acid. researchgate.net

Subcellular Fractionation Techniques

The investigation of this compound's metabolic roles and transport mechanisms within the cell necessitates its separation and quantification in various organelles. Subcellular fractionation, a set of methods used to separate cellular components, is fundamental to this area of research. These techniques typically involve cell lysis followed by centrifugation to isolate organelles based on their size, shape, and density. ableweb.orgehu.eus

The process generally begins with homogenization, where cells are broken open to release their contents into a buffered, isotonic solution to preserve organelle integrity. savemyexams.com This is followed by a series of centrifugation steps at increasing speeds. ehu.eus Differential centrifugation is a common initial step, which separates organelles into broad fractions. ableweb.org For instance, a low-speed spin pellets larger components like nuclei, while subsequent higher-speed spins can sequentially pellet mitochondria, lysosomes, and then microsomes (fragments of the endoplasmic reticulum and plasma membrane). ableweb.orgsavemyexams.com

To achieve purer organelle preparations, density gradient centrifugation is often employed. In this method, the mixed organelle fraction is layered on top of a solution with a density gradient (e.g., sucrose (B13894) or Percoll) and centrifuged. Organelles migrate through the gradient and settle at a point where their density equals that of the surrounding medium. nih.gov

The purity and identity of the isolated fractions are typically confirmed by assaying for marker enzymes, which are proteins known to be localized to specific organelles. ableweb.org For example, succinate (B1194679) dehydrogenase is a marker for mitochondria, while acid phosphatase is a marker for lysosomes. ableweb.org

Research into the subcellular distribution of acyl-CoAs, including this compound, has identified major pools in the cytosol, mitochondria, and peroxisomes. nih.gov Acyl-CoA binding proteins (ACBPs) are crucial for the intracellular transport and distribution of these molecules. plos.orgnih.gov Studies in plants have shown that different classes of ACBPs are localized to various subcellular compartments, including the plasma membrane and the endoplasmic reticulum, where they are involved in shuttling acyl-CoA esters. hku.hkfrontiersin.org For example, in soybean, specific ACBPs that bind to linolenoyl-CoA have been found to be associated with the endoplasmic reticulum. oup.com

The following tables summarize the general principles of subcellular fractionation and the documented localization of acyl-CoA-related proteins, which is indicative of the likely distribution of this compound.

Table 1: General Steps in Subcellular Fractionation for Organelle Isolation

| Step | Description | Purpose |

| Homogenization | Mechanical disruption of cells (e.g., using a blender or sonicator) in a buffered, isotonic solution. savemyexams.com | To break the plasma membrane and release organelles into a homogenate. savemyexams.com |

| Filtration | The homogenate is passed through a gauze to remove large debris. savemyexams.com | To clarify the homogenate before centrifugation. savemyexams.com |

| Differential Centrifugation | A series of centrifugations at progressively higher speeds to separate organelles based on size and density. ableweb.org | To obtain crude fractions of different organelles (e.g., nuclei, mitochondria, microsomes). ableweb.orgsavemyexams.com |

| Density Gradient Centrifugation | Further purification of organelle fractions by centrifuging them through a density gradient (e.g., sucrose). nih.gov | To separate organelles with similar sizes but different densities, yielding purer fractions. nih.gov |

| Analysis | Assay of marker enzymes or specific proteins to identify and assess the purity of the isolated organelle fractions. ableweb.org | To confirm the identity and purity of the subcellular fractions. ableweb.org |

Table 2: Research Findings on the Subcellular Localization of Acyl-CoA Binding Proteins (ACBPs) and Related Enzymes

| Organism/System | Protein/Enzyme | Subcellular Localization | Significance for this compound | Reference |

| Soybean (Glycine max) | Acyl-CoA-Binding Protein 4 (ACBP4) | Endoplasmic Reticulum | Binds to linolenoyl-CoA, suggesting a role in its transport or metabolism at the ER. | oup.com |

| Rice (Oryza sativa) | Acyl-CoA-Binding Protein 4 (OsACBP4) | Plasma Membrane, Endoplasmic Reticulum | Implicated in the intracellular transport of acyl-CoA esters between the PM and ER. | hku.hk |

| Rice (Oryza sativa) | Acyl-CoA-Binding Protein 5 (OsACBP5) | Apoplast | Suggests a role in the extracellular transport of acyl-CoA esters. | hku.hk |